molecular formula C15H16N2O3S2 B2611138 N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868153-75-7

N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2611138
CAS No.: 868153-75-7
M. Wt: 336.42
InChI Key: JJGAYYGJZXNFFL-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a 4-sulfamoylphenyl substituent on the carboxamide group.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c16-22(19,20)11-7-5-10(6-8-11)17-15(18)13-9-21-14-4-2-1-3-12(13)14/h5-9H,1-4H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGAYYGJZXNFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions

Industrial Production Methods

Industrial production methods for this compound often involve the use of eco-friendly and green synthesis techniques. For instance, a green synthesis method using ethanol at room temperature has been reported to yield high purity products . This approach not only reduces the environmental impact but also enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonium thiocyanate, acyl chlorides, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions, such as refluxing in ethanol or using mild heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Scientific Research Applications

N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton, a reaction that is fundamental to many physiological processes . By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzothiophene-3-carboxamides are highly dependent on the substituents attached to the phenyl ring of the carboxamide group. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Substituent (R) Molecular Formula Molecular Weight Key Biological Activities References
N-(4-sulfamoylphenyl)-... -SO₂NH₂ C₁₅H₁₇N₂O₃S₂ 357.44 g/mol Not explicitly reported (see Notes)
N-(4-methylphenyl)-... (Compound II in Ev2) -CH₃ C₂₄H₂₄N₂OS 396.53 g/mol Antibacterial, Antifungal
N-(4-methoxyphenyl)-... (Compound I in Ev2) -OCH₃ C₂₄H₂₄N₂O₂S 412.53 g/mol Antibacterial, Antifungal
N-(4-fluorophenyl)-... (Ev14) -F C₁₅H₁₅FN₂OS 298.36 g/mol Anticancer, Anti-inflammatory
N-(4-chlorophenyl)-... (Ev13) -Cl C₁₅H₁₅ClN₂OS 314.81 g/mol Not explicitly reported
N-(4-acetylphenyl)-... (Ev16) -COCH₃ C₁₇H₁₇NO₂S 299.39 g/mol Irritant (hazard class)
N-(4-ethylphenyl)-... (Ev19) -C₂H₅ C₁₇H₁₉NOS 285.40 g/mol Not explicitly reported

Pharmacological Activity

  • Antimicrobial Activity : Compounds I and II (Ev2) with -OCH₃ and -CH₃ substituents exhibit antibacterial and antifungal properties, likely due to electron-donating groups enhancing membrane penetration .
  • Anticancer Potential: The fluorophenyl derivative (Ev14) is highlighted for anticancer activity, attributed to the electron-withdrawing -F group stabilizing interactions with enzyme active sites .

Physicochemical Properties

  • Hydrogen Bonding: The sulfamoyl group’s -SO₂NH₂ moiety can form extensive hydrogen bonds, improving solubility and crystal packing efficiency compared to non-polar groups like -CH₃ or -C₂H₅ .
  • Hazard Profile : The acetylphenyl derivative (Ev16) is classified as an irritant, whereas halogenated analogues (Ev13, Ev14) lack explicit hazard data, implying substituent-dependent toxicity .

Key Differentiators of N-(4-sulfamoylphenyl)-...

  • Enhanced Bioavailability : The sulfamoyl group’s polarity and hydrogen-bonding capacity may improve water solubility and oral absorption compared to lipophilic groups (e.g., -CH₃, -C₂H₅).
  • Targeted Activity: Sulfonamides are known inhibitors of carbonic anhydrases and tyrosine kinases, suggesting the target compound could have unique mechanisms in antimicrobial or anticancer applications .

Biological Activity

N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a sulfamoyl phenyl substituent and a carboxamide functional group. Its molecular formula is C14H16N2O2SC_{14}H_{16}N_2O_2S with a molecular weight of approximately 288.36 g/mol. The structure is pivotal for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against several cancer cell lines. The compound has been evaluated for its efficacy against:

  • Cervical Cancer (HeLa Cells) : Exhibited an IC50 value of 0.126μM0.126\,\mu M.
  • Human Hepatoma (SMMC-7721) : Showed an IC50 value of 0.071μM0.071\,\mu M.
  • Leukemia (K562) : Demonstrated an IC50 value of 0.164μM0.164\,\mu M.

These values indicate that the compound is significantly more potent than standard chemotherapeutics like doxorubicin in certain contexts .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Cancer Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Targeting Enzymatic Activity : It interacts with specific enzymes involved in cancer cell metabolism and proliferation.

Antimicrobial Properties

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli.

The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

SubstituentEffect on Activity
Sulfamoyl GroupEssential for anticancer activity
Benzothiophene CoreCritical for binding to biological targets
Carboxamide Functional GroupEnhances solubility and bioavailability

The presence of electron-donating groups enhances activity while electron-withdrawing groups tend to reduce it .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on HeLa Cells : A comparative study showed that this compound was more effective than traditional agents in inhibiting cell growth.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups.

These studies underscore the potential for further development into therapeutic applications.

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